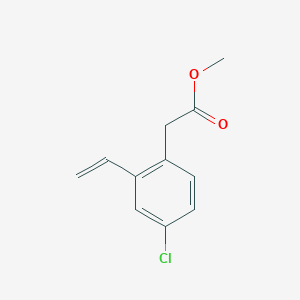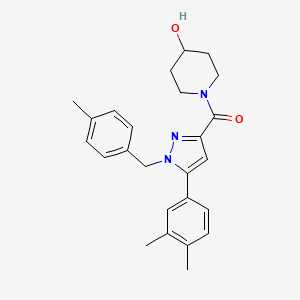
(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” is a synthetic organic molecule that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” typically involves multi-step organic reactions. The starting materials often include substituted benzyl and pyrazole derivatives. Common synthetic routes may involve:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones.
Substitution reactions: Introducing the 3,4-dimethylphenyl and 4-methylbenzyl groups through nucleophilic substitution reactions.
Coupling reactions: Attaching the 4-hydroxypiperidin-1-yl group via coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Halogenation or nitration of aromatic rings using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidizing agents: PCC, KMnO4, H2O2.
Reducing agents: NaBH4, LiAlH4.
Substitution reagents: Halogens (Cl2, Br2), nitrating mixtures (HNO3/H2SO4).
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Chemistry
The compound is used as a building block in organic synthesis for the development of new materials and catalysts.
Biology
In biological research, it may be studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound could be investigated for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, it may be used in the synthesis of advanced materials, polymers, or as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5-Phenyl-1-benzyl-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
- (5-(4-Methylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone
Uniqueness
The uniqueness of “(5-(3,4-Dimethylphenyl)-1-(4-methylbenzyl)-1H-pyrazol-3-yl)(4-hydroxypiperidin-1-yl)methanone” lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C25H29N3O2 |
|---|---|
Poids moléculaire |
403.5 g/mol |
Nom IUPAC |
[5-(3,4-dimethylphenyl)-1-[(4-methylphenyl)methyl]pyrazol-3-yl]-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H29N3O2/c1-17-4-7-20(8-5-17)16-28-24(21-9-6-18(2)19(3)14-21)15-23(26-28)25(30)27-12-10-22(29)11-13-27/h4-9,14-15,22,29H,10-13,16H2,1-3H3 |
Clé InChI |
DZEHORZBWZQTRJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N3CCC(CC3)O)C4=CC(=C(C=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


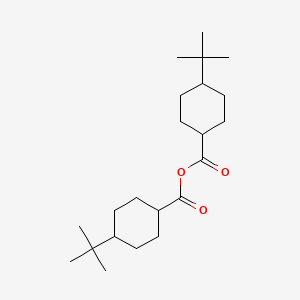
![1-[4-(Difluoromethyl)phenyl]cyclohexanamine](/img/structure/B12863999.png)
![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)
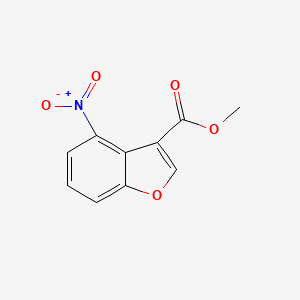

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12864069.png)
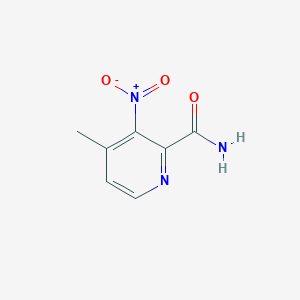
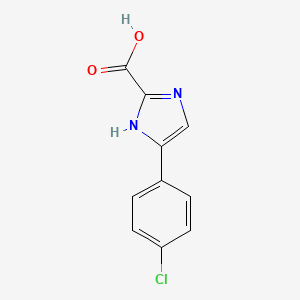
![6-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B12864082.png)
![(4'-Tert-butyl[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12864089.png)
